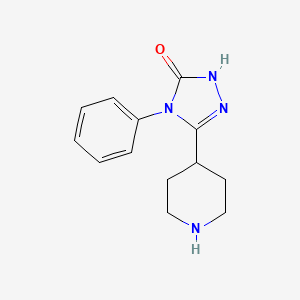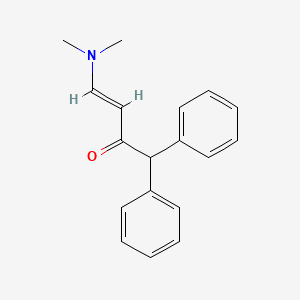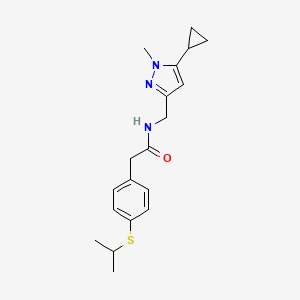![molecular formula C20H29N3O2 B2375752 {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine CAS No. 681835-31-4](/img/structure/B2375752.png)
{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is a synthetic organic compound that features a phenyl ring substituted with two piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine typically involves the reaction of 3,5-diaminobenzoic acid with 2-methylpiperidine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine moieties can be substituted with other amines or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the fully reduced amine.
Substitution: The major products are the substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and stability of the resulting materials.
Mechanism of Action
The mechanism of action of {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- {3,5-Bis[(2-ethylpiperidin-1-yl)carbonyl]phenyl}amine
- {3,5-Bis[(2-propylpiperidin-1-yl)carbonyl]phenyl}amine
- {3,5-Bis[(2-butylpiperidin-1-yl)carbonyl]phenyl}amine
Uniqueness
{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine is unique due to the presence of two piperidine moieties, which can enhance its binding affinity and specificity for certain biological targets
Properties
IUPAC Name |
[3-amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-14-7-3-5-9-22(14)19(24)16-11-17(13-18(21)12-16)20(25)23-10-6-4-8-15(23)2/h11-15H,3-10,21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYJFRTJBFUDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2375670.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2375678.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)




![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2375686.png)
![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2375687.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2375691.png)
methanone](/img/structure/B2375692.png)
